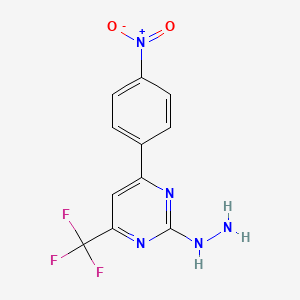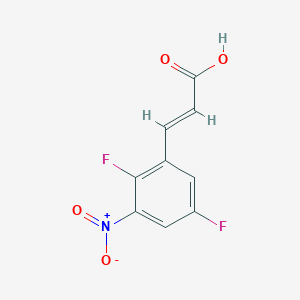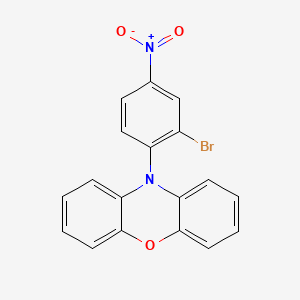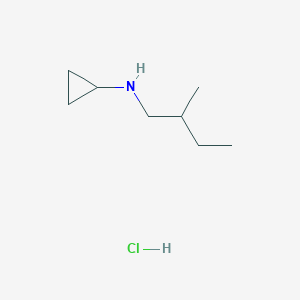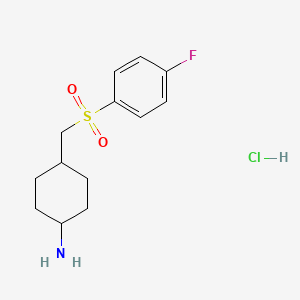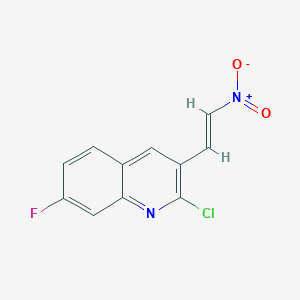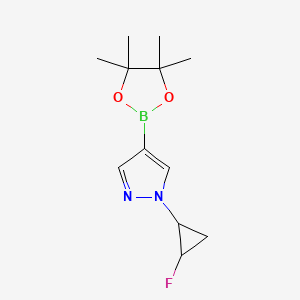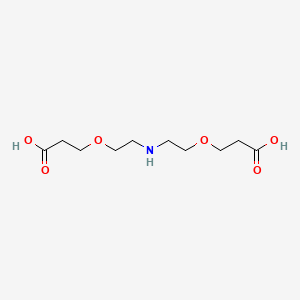
NH-bis(PEG1-acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NH-bis(PEG1-acid) is a polyethylene glycol (PEG) derivative containing biotin and carboxylic acid moieties. This compound is known for its high solubility in water and other solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The presence of biotin allows for protein conjugation and biotin labeling, making it a valuable tool in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
NH-bis(PEG1-acid) is synthesized through a series of chemical reactions involving polyethylene glycol. The process typically involves the reaction of PEG with biotin and carboxylic acid groups. Common reagents used in this synthesis include N-hydroxysuccinimide (NHS) esters, which react under neutral conditions .
Industrial Production Methods
In industrial settings, NH-bis(PEG1-acid) is produced in bulk quantities. The process involves the use of high-purity PEG linkers and advanced conjugation techniques to ensure the final product meets stringent quality standards. The compound is often stored at -20°C to maintain its stability and purity.
Chemical Reactions Analysis
Types of Reactions
NH-bis(PEG1-acid) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with activated NHS esters under neutral conditions, facilitating the substitution of functional groups.
Common Reagents and Conditions
EDC, HATU, and DCC: These reagents are commonly used for amide coupling reactions.
NHS Esters: Used for substitution reactions under neutral conditions.
Major Products Formed
The major products formed from these reactions are stable amide bonds and substituted PEG derivatives, which are useful in various biochemical applications .
Scientific Research Applications
NH-bis(PEG1-acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates protein conjugation and biotin labeling, which are essential for various biochemical assays.
Medicine: Employed in drug delivery systems due to its high solubility and biocompatibility.
Industry: Used in the production of high-purity PEG linkers and other advanced chemical products
Mechanism of Action
The mechanism of action of NH-bis(PEG1-acid) involves its ability to form stable amide bonds with amine-containing biomolecules. This is facilitated by the carboxylic acid groups present in the compound. The biotin moiety allows for specific binding to proteins, making it a valuable tool for protein conjugation and labeling .
Comparison with Similar Compounds
Similar Compounds
Bis-PEG-acid: Another PEG derivative containing two terminal carboxylic acid groups.
PEG-NH-PEG: A PEG derivative with amine groups, used for different types of conjugation reactions.
Uniqueness
NH-bis(PEG1-acid) stands out due to its biotin moiety, which allows for specific protein conjugation and labeling. This makes it particularly useful in biochemical assays and drug delivery systems, where specific targeting is crucial .
Properties
Molecular Formula |
C10H19NO6 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-[2-[2-(2-carboxyethoxy)ethylamino]ethoxy]propanoic acid |
InChI |
InChI=1S/C10H19NO6/c12-9(13)1-5-16-7-3-11-4-8-17-6-2-10(14)15/h11H,1-8H2,(H,12,13)(H,14,15) |
InChI Key |
AUDMMGYLBOGZAK-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCNCCOCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


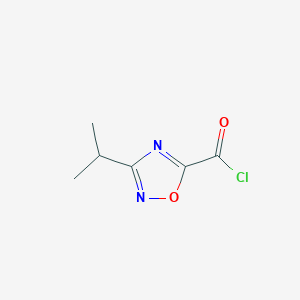
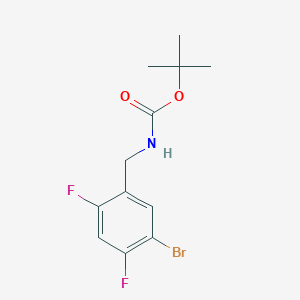
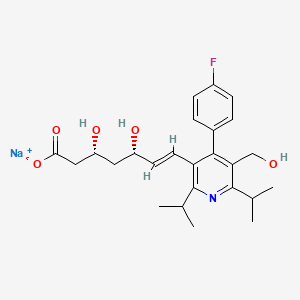
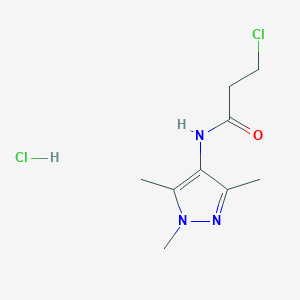

![Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13726786.png)
